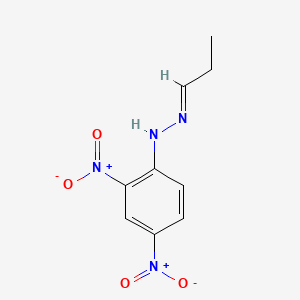

Propionaldehyde 2,4-Dinitrophenylhydrazone

Übersicht

Beschreibung

Propionaldehyde 2,4-Dinitrophenylhydrazone is a dinitrophenylhydrazone (DNPH) derivative of an aliphatic aldehyde . It has a linear formula of C2H5CH=NNHC6H3(NO2)2 and a molecular weight of 238.20 .

Molecular Structure Analysis

Propionaldehyde-2,4-dinitrophenylhydrazone contains a total of 27 bonds; 17 non-H bonds, 11 multiple bonds, 5 rotatable bonds, 5 double bonds, 6 aromatic bonds, 1 six-membered ring, and 2 nitro groups (aromatic) .Chemical Reactions Analysis

The reaction of Propionaldehyde 2,4-Dinitrophenylhydrazone with aldehydes and ketones is known as a condensation reaction . This is a nucleophilic addition-elimination reaction where the 2,4-dinitrophenylhydrazine first adds across the carbon-oxygen double bond (the addition stage) to give an intermediate compound which then loses a molecule of water (the elimination stage) .Physical And Chemical Properties Analysis

The physical and chemical properties of Propionaldehyde 2,4-Dinitrophenylhydrazone include a linear formula of C2H5CH=NNHC6H3(NO2)2 and a molecular weight of 238.20 .Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Hydrazones and their derivatives, including 1-(2,4-dinitrophenyl)-2-propylidenehydrazine, are significantly important compounds in the pharmaceutical industry . They show activities against various conditions such as inflammation, leishmaniasis, cancer, and Alzheimer’s .

Treatment of Specific Illnesses

Hydrazone derivatives are used as drugs in the treatment of illnesses such as leprosy, tuberculosis, and mental disorders .

Fungicides

In addition to their medicinal uses, hydrazone derivatives are also used as fungicides .

Drug Delivery

The use of hydrazones enables improvement in drug delivery through site-specific drug release, including to areas such as tumor tissue or thrombosis .

Metal-Extracting Agents

Substituted hydrazones possess properties that make them useful as metal-extracting agents .

Analytical Chemistry

Schiff base hydrazones have a variety of applications in analytical chemistry, including the selective extraction of certain transition metals and their use in spectroscopic determination .

Sensor Materials

Hydrazones are versatile compounds that can be used in the construction of sensor materials for detecting fluoride ions, cyanide ions, heavy metals, and poisonous fumes .

Synthesis of New Heterocycles

Recently, the synthesis and structure elucidation of a range of new heterocycles have been explored . The title compound was synthesized in continuation of this work .

Wirkmechanismus

The mechanism of action for Propionaldehyde 2,4-Dinitrophenylhydrazone involves a nucleophilic addition-elimination reaction. The 2,4-dinitrophenylhydrazine first adds across the carbon-oxygen double bond (the addition stage) to give an intermediate compound which then loses a molecule of water (the elimination stage) .

Safety and Hazards

Propionaldehyde 2,4-Dinitrophenylhydrazone is classified as a skin irritant (Category 2), eye irritant (Category 2A), and specific target organ toxicity - single exposure (Category 3), Respiratory system, H335 . It may cause respiratory irritation and drowsiness or dizziness . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Eigenschaften

IUPAC Name |

2,4-dinitro-N-[(E)-propylideneamino]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O4/c1-2-5-10-11-8-4-3-7(12(14)15)6-9(8)13(16)17/h3-6,11H,2H2,1H3/b10-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFQHZOZOFGDSIN-BJMVGYQFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=N/NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

725-00-8 | |

| Record name | NSC2504 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2504 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propionaldehyde 2,4-Dinitrophenylhydrazone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What is the significance of Propionaldehyde 2,4-Dinitrophenylhydrazone in studying enzymatic reactions?

A: Propionaldehyde 2,4-dinitrophenylhydrazone plays a crucial role as a derivative used to isolate and identify propionaldehyde. This is particularly relevant in studying enzymatic reactions where propionaldehyde is a product. In a study focusing on the mechanism of diol dehydrase, researchers used tritiated Deoxyadenosylcobalamin (DBC) coenzyme and 1,2-propanediol as substrates []. The enzymatic reaction produced propionaldehyde, which was subsequently isolated and purified as its 2,4-dinitrophenylhydrazone derivative []. This allowed the researchers to track the transfer of tritium from the coenzyme to the product, providing crucial insights into the hydrogen transfer mechanism of the enzyme.

Q2: Is there any structural information available about Propionaldehyde 2,4-Dinitrophenylhydrazone?

A: Yes, the crystal structure of Propionaldehyde 2,4-Dinitrophenylhydrazone has been determined and refined []. Although the exact molecular formula and weight aren't explicitly mentioned in the provided abstracts, the structure reveals key information about bond lengths, angles, and the molecule's overall conformation. This information is valuable for understanding the compound's physical and chemical properties and can be used in computational chemistry studies.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-(diethylamino)-1-phenylpentyl]-4-nitrobenzamide](/img/structure/B1147493.png)